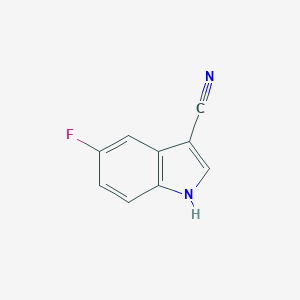

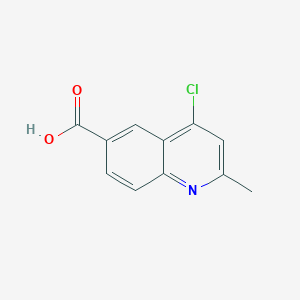

5-fluoro-1H-indole-3-carbonitrile

Overview

Description

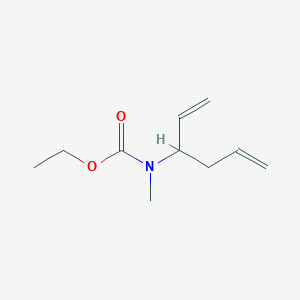

5-Fluoro-1H-indole-3-carbonitrile (5-FICN) is an organic compound with a chemical formula of C8H4FN. It is a heterocyclic compound, containing a six-membered ring of five carbon atoms and one nitrogen atom. 5-FICN is a colorless solid that can be used in organic synthesis and in the production of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in various scientific research applications.

Scientific Research Applications

Progesterone Receptor Modulators: A study by Fensome et al. (2008) focused on synthesizing new progesterone receptor modulators for potential use in female healthcare, including contraception and treatment of fibroids, endometriosis, and certain breast cancers. The study highlighted 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) as a potent progesterone receptor antagonist with robust activity in rats and nonhuman primates (Fensome et al., 2008).

Dopamine D4 Receptor Ligands: Tietze et al. (2006) synthesized and radiofluorinated two derivatives of 5-cyano-indole for selective targeting of the dopamine D4 receptor. These derivatives were potential positron emission tomography (PET) imaging probes (Tietze et al., 2006).

Antimicrobial Schiff Bases: Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and evaluated their antimicrobial activity. Several derivatives demonstrated excellent activity (Puthran et al., 2019).

SERT Imaging Compounds: Funke et al. (2008) explored fluoroalkoxydihydroisoquinoline-cyclohexyl indole carbonitriles for SERT imaging by PET, showing their potential as tracers for serotonin transporter imaging (Funke et al., 2008).

NAMPT Inhibitors: Venkateshan et al. (2019) reported on crystal structure, molecular docking studies, and the synthesis of indole derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), important for apoptosis sensitivity (Venkateshan et al., 2019).

Electrochemical Charge Storage Materials: Wang et al. (2019) developed fluoropolymers, specifically poly(5-fluoroindole), as high-performance charge storage materials, demonstrating their potential in supercapacitor applications (Wang et al., 2019).

Safety and Hazards

Future Directions

Indole derivatives, including “5-fluoro-1H-indole-3-carbonitrile”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a paradigm of a natural assembly method such as prebiotic evolution . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Properties

IUPAC Name |

5-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJRYRXFDXWPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409462 | |

| Record name | 5-fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-15-8 | |

| Record name | 5-fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)